Product packaging for Vanilloylglycine(Cat. No.:CAS No. 1212-04-0)

Vanilloylglycine

Cat. No.: B1230757
CAS No.: 1212-04-0
M. Wt: 225.2 g/mol
InChI Key: LOODYTDRRBLQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanilloyglycine, systematically known as 2-[(4-hydroxy-3-methoxybenzoyl)amino]acetic acid, is a conjugated metabolite of vanillin, a highly significant flavor compound in the food, beverage, and fragrance sectors . With the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol, this compound is formed in vivo via the glycine conjugation pathway, representing a key phase II metabolite of dietary vanillin and related phenylpropanoids . Its structure features a 4-hydroxy-3-methoxybenzoyl (vanilloyl) moiety attached to the amino group of glycine . Researchers utilize Vanilloylglycine primarily as a biomarker in metabolomic studies to investigate human exposure to and metabolism of vanillin and its precursors like ferulic acid . The study of such metabolites is crucial for understanding the bioavailability, biotransformation, and clearance of these common dietary compounds. The global demand for vanillin and its derivatives remains high, with the bio-vanillin market projected to grow at an annual rate of 7.4% . Investigating metabolites like this compound provides valuable insights into the human body's processing of these widespread flavoring agents and their subsequent elimination pathways. This compound is supplied exclusively for research purposes, including use as an analytical standard in LC-MS and GC-MS platforms for the quantitative identification of vanillin metabolites in biological samples such as urine and plasma. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO5 B1230757 Vanilloylglycine CAS No. 1212-04-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1212-04-0

Molecular Formula

C10H11NO5

Molecular Weight

225.2 g/mol

IUPAC Name

2-[(4-hydroxy-3-methoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C10H11NO5/c1-16-8-4-6(2-3-7(8)12)10(15)11-5-9(13)14/h2-4,12H,5H2,1H3,(H,11,15)(H,13,14)

InChI Key

LOODYTDRRBLQNH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)NCC(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC(=O)O)O

Other CAS No.

1212-04-0

Origin of Product

United States

Endogenous Formation and Biosynthetic Pathways of Vanilloylglycine

Precursor Compounds and Metabolic Origins

The biogenesis of vanilloylglycine is dependent on the availability of its direct and indirect precursors, which are primarily derived from dietary sources and processed through various metabolic pathways, including those mediated by gut microbiota.

Vanillic Acid: The most direct precursor to this compound is vanillic acid. hmdb.ca Vanillic acid itself is an oxidized form of vanillin (B372448) and can be found in various plant extracts. hmdb.ca It is also a key intermediate in the bioconversion of ferulic acid. hmdb.canih.gov The metabolic transformation involves the activation of vanillic acid to its coenzyme A (CoA) derivative, vanilloyl-CoA, which can then be conjugated with glycine (B1666218).

Ferulic Acid: Ferulic acid, a ubiquitous phenolic compound in plants, serves as a significant indirect precursor. nih.govbibliotekanauki.plcambridge.org Following consumption, ferulic acid undergoes metabolism where it is converted into a variety of other molecules, including vanillic acid. nih.govcambridge.org This conversion from ferulic acid to vanillic acid is a crucial step preceding the final synthesis of this compound. hmdb.ca Therefore, the metabolic pathway of ferulic acid is intrinsically linked to the formation of this compound. nih.govbibliotekanauki.pl

Other dietary phenolic compounds also contribute to the this compound pool.

Caffeic Acid: Vanillic acid is a known metabolic byproduct of caffeic acid, establishing caffeic acid as another indirect precursor to this compound. hmdb.ca

Catechins: Studies have identified this compound (also known as 3-methoxy-4-hydroxyhippuric acid) as a major metabolite in humans following the consumption of green tea, which is rich in catechins. This indicates that catechins are metabolized into compounds that can enter the pathway leading to this compound synthesis.

Precursor CompoundRelationship to this compoundSource/Origin
Vanillic AcidDirect PrecursorMetabolite of ferulic acid, caffeic acid; found in plant extracts. hmdb.ca
Ferulic AcidIndirect Precursor (Metabolized to Vanillic Acid)Ubiquitous in plant sources like seeds and leaves. nih.gov
Caffeic AcidIndirect Precursor (Metabolized to Vanillic Acid)Dietary phenolic acid. hmdb.ca
CatechinsIndirect PrecursorFound in high concentrations in green tea.

Role of Vanillic Acid and Ferulic Acid in its Biogenesis

Enzymatic Mechanisms of N-Acylglycine Formation

The synthesis of this compound from its precursors is not a spontaneous reaction but one that is catalyzed by specific enzymes. The formation of the amide bond between the acyl group and glycine is a key step in this pathway. mdpi.com

The primary enzyme responsible for the final step in this compound synthesis is Glycine N-Acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase. wikipedia.orghmdb.ca This mitochondrial enzyme catalyzes the transfer of an acyl group from its CoA thioester to the N-terminus of glycine. nih.gov In the context of this compound, GLYAT facilitates the conjugation of vanilloyl-CoA with glycine to produce this compound and free CoA. wikipedia.orghmdb.ca This enzymatic reaction is a central part of the Phase II detoxification pathway in the liver, which aims to neutralize and solubilize xenobiotic and endogenous acidic compounds. nih.gov GLYAT shows a preference for certain acyl-CoAs, such as benzoyl-CoA, but is also capable of processing other substrates like vanilloyl-CoA. hmdb.canih.gov

Acyl-CoA Synthetases: Before GLYAT can act, the precursor acid (vanillic acid) must be activated. This is accomplished by an acyl-CoA synthetase, which catalyzes the conversion of the acid into its high-energy acyl-CoA thioester (e.g., vanilloyl-CoA). nih.gov This activation step is essential for the subsequent conjugation with glycine.

Gut Microbiota Enzymes: The conversion of indirect precursors like ferulic acid into the direct precursor vanillic acid is often carried out by enzymes within the gut microbiota. nih.govnih.gov The metabolic activities of various bacterial phyla, such as Bacteroidetes and Firmicutes, are crucial for breaking down complex dietary phenols into simpler forms that can be absorbed and further metabolized by the host. mdpi.com

GLYAT-like (GLYATL) Proteins: Research has identified several paralogues of GLYAT, known as GLYAT-like (GLYATL) proteins. nih.govresearchgate.net For instance, GLYATL2 and GLYATL3 have been shown to be involved in the synthesis of N-acylglycines with long-chain fatty acids. mdpi.comnih.gov While their specific role in this compound synthesis is not fully detailed, their existence highlights a broader family of enzymes dedicated to N-acylglycine formation.

Enzyme/SystemRole in this compound BiosynthesisSubstrate(s) → Product(s)
Acyl-CoA SynthetaseActivates the precursor acid for conjugation.Vanillic Acid + CoA → Vanilloyl-CoA
Glycine N-Acyltransferase (GLYAT)Catalyzes the final conjugation step. hmdb.caVanilloyl-CoA + Glycine → this compound + CoA wikipedia.org
Gut Microbiota EnzymesMetabolize dietary precursors into simpler forms. nih.govFerulic Acid → Vanillic Acid
GLYAT-like (GLYATL) ProteinsRelated enzymes that synthesize other N-acylglycines. nih.govresearchgate.netAcyl-CoAs + Glycine → N-Acylglycines

Glycine N-Acyltransferase (GLYAT) Activity in this compound Synthesis

Tissue and Organ-Specific Biosynthesis in Model Systems

The synthesis of this compound is not uniformly distributed throughout the body but is concentrated in specific tissues and organs equipped with the necessary enzymatic machinery.

The liver is the primary site for this compound biosynthesis. nih.govuab.edu It has high concentrations of Glycine N-Acyltransferase (GLYAT) and is the principal organ for xenobiotic metabolism and detoxification. nih.govuab.edu The conjugation of phenolic acids with glycine is a key function of the liver's Phase II detoxification pathways. nih.govbibliotekanauki.pl

The kidneys also play a significant role. uab.edu They contain GLYAT and contribute to the conjugation and subsequent excretion of metabolites. nih.govuab.edu

The intestinal mucosa is another site of activity. nih.gov It is involved in the initial metabolism of dietary compounds, including some conjugation reactions, before they are transported to the liver. nih.govbibliotekanauki.pl Furthermore, the gut itself is where microbial enzymes first act on dietary precursors like ferulic acid. nih.gov

Metabolic Transformations and Interconnections in Biological Networks

Integration into Phase II Metabolism Pathways

Phase II metabolism represents a crucial set of detoxification pathways where xenobiotics and endogenous metabolites are conjugated with hydrophilic molecules to facilitate their excretion. Vanilloylglycine is a product of such a pathway, specifically through the conjugation of vanillic acid with the amino acid glycine (B1666218).

Conjugation with Glycine

The formation of this compound occurs when vanillic acid, a metabolite derived from various dietary sources like green tea, coffee, and certain fruits, is conjugated with glycine. wikipedia.org This process, which results in an N-acylated glycine derivative, is a key step in the metabolism of phenolic acids. nih.gov The resulting this compound, also known as 3-methoxy-4-hydroxyhippuric acid, is then readily excreted in the urine. researchgate.net This conjugation is considered a detoxification mechanism, increasing the polarity of vanillic acid and thereby facilitating its removal from the body. researchgate.net

Relationship with Glucuronidation and Sulfation Pathways of Related Metabolites

The metabolic fate of dietary polyphenols is not limited to glycine conjugation. Glucuronidation and sulfation are two other major Phase II metabolic pathways that compete for the same substrates. nih.govnih.gov For instance, ferulic acid, a precursor to vanillic acid, can undergo glucuronidation and sulfation, forming ferulic acid-glucuronide and ferulic acid-sulfate, respectively. researchgate.net The efficiency of these pathways can influence the amount of vanillic acid available for glycine conjugation. nih.gov

Studies have shown that glucuronidation can be a much faster process than sulfation for certain flavonoids. nih.gov The preference for a particular conjugation pathway—be it glucuronidation, sulfation, or glycine conjugation—depends on several factors, including the specific substrate, the tissue type, and the relative activities of the involved enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.govnih.gov For example, in the case of some flavonoids, the 7-OH position is a preferred site for both glucuronidation and sulfation, while the 3-OH position is favored for glucuronidation and the 4'-OH position for sulfation. nih.gov This intricate interplay between different conjugation pathways highlights the complexity of polyphenol metabolism and ultimately affects the production levels of this compound.

Precursor CompoundMetabolic PathwayResulting Metabolite
Vanillic AcidGlycine ConjugationThis compound
Ferulic AcidGlucuronidationFerulic acid-glucuronide
Ferulic AcidSulfationFerulic acid-sulfate
Caffeic AcidSulfationCaffeic acid 3-sulfate
Dihydrocaffeic AcidSulfationDihydrocaffeic acid sulfate

Interaction with Gut Microbiota Metabolism

The gut microbiota plays a pivotal role in the metabolism of dietary compounds, including the precursors of this compound. The composition and metabolic activity of these microorganisms significantly influence the production and excretion of this metabolite.

Microbial Biotransformation of Dietary Precursors to this compound

Many dietary polyphenols, such as ferulic acid and chlorogenic acids found in coffee and cereals, are not fully absorbed in the small intestine and reach the colon. nih.govnih.govresearchgate.net Here, the gut microbiota transforms these compounds into simpler phenolic acids, including vanillic acid. researchgate.net For example, ferulic acid can be metabolized by gut bacteria to vanillin (B372448), which is then oxidized to vanillic acid. researchgate.net Similarly, other complex polyphenols are broken down by microbial enzymes, leading to the release of vanillic acid. mdpi.com This microbially produced vanillic acid is then absorbed and can undergo glycine conjugation in the host to form this compound. nih.govresearchgate.net

Influence of Gut Microbiome Composition on this compound Production and Excretion

The composition of an individual's gut microbiota can significantly impact the production of this compound. nih.gov Different bacterial species possess distinct enzymatic capabilities for metabolizing dietary polyphenols. nih.govnih.gov Therefore, variations in the abundance of specific microbes can lead to inter-individual differences in the amount of vanillic acid produced from dietary precursors. nih.gov

Research has shown that the gut microbiota can explain a substantial portion of the variance observed in the plasma levels of certain metabolites. diva-portal.orgmedrxiv.org For instance, a higher abundance of bacteria capable of metabolizing ferulic acid would likely lead to increased production of vanillic acid and, consequently, higher levels of urinary this compound. frontiersin.orgnih.gov The diversity and structure of the gut microbiota, which can be modulated by factors like diet, can therefore influence the metabolic profile of an individual, including the excretion of this compound. acs.orgnih.gov

Host-Microbe Co-metabolism in this compound Dynamics

The formation of this compound is a clear example of host-microbe co-metabolism, where both the host and the gut microbiota contribute essential metabolic steps. nih.govmrc.ac.uk The gut microbiota is responsible for the initial breakdown of complex dietary polyphenols into smaller, absorbable molecules like vanillic acid. frontiersin.orgcjnmcpu.com Following absorption, the host's enzymatic machinery, primarily in the liver, carries out the subsequent conjugation with glycine to form this compound, which is then excreted. nih.govcdnsciencepub.com

Interplay with Other Phenolic Acid Metabolites

This compound is a notable metabolite that arises from the complex metabolism of dietary hydroxycinnamic acids (HCAs), which are the most abundant phenolic acids in the Western diet. nih.govub.edu The primary dietary HCAs include caffeic acid, ferulic acid, sinapic acid, and p-coumaric acid. nih.govub.edu this compound's formation is intrinsically linked to the metabolic fate of ferulic acid (4-hydroxy-3-methoxycinnamic acid), a widespread phytochemical found in foods like cereals, coffee, fruits, and vegetables. mdpi.combibliotekanauki.pl

The metabolic pathway from ferulic acid to this compound involves a multi-step process that is a result of host-gut microbiota co-metabolism. nih.govub.edu Initially, dietary ferulic acid can undergo β-oxidation of its propenoic side chain, a process that shortens the chain and leads to the formation of vanillic acid (4-hydroxy-3-methoxybenzoic acid). bibliotekanauki.plcambridge.org Subsequently, vanillic acid is absorbed and undergoes a phase II conjugation reaction within the host, specifically in the liver and to a lesser extent in the kidneys. bibliotekanauki.pl This conjugation involves the attachment of the amino acid glycine to the carboxyl group of vanillic acid, a reaction catalyzed by the mitochondrial enzyme Glycine N-acyltransferase. The resulting compound is this compound, which is then excreted in the urine. mdpi.comresearchgate.netresearchgate.net

This metabolic transformation highlights the intricate interplay between microbial activities in the colon and the detoxification pathways in the host's tissues. The conversion of a dietary hydroxycinnamic acid into a glycine conjugate like this compound is a key part of the body's process for metabolizing and eliminating phenolic compounds. researchgate.net

Table 1: Metabolic Pathway from Ferulic Acid to this compound This table is interactive. You can sort and filter the data.

Precursor Compound Intermediate Metabolite Final Metabolite Metabolic Process

This compound is one of several glycine conjugates derived from hydroxycinnamic acid metabolism. A comparative analysis, particularly with feruloylglycine, reveals distinct yet interconnected metabolic routes.

Structural and Metabolic Differences: Feruloylglycine is the direct glycine conjugate of ferulic acid, formed when glycine attaches to the carboxyl group of the ferulic acid molecule. phenol-explorer.eu In contrast, this compound is the glycine conjugate of vanillic acid. phytohub.eu Structurally, the core difference lies in the acid moiety: feruloylglycine retains the C6-C3 phenylpropanoid structure of ferulic acid, whereas this compound has a C6-C1 benzoic acid structure, reflecting the prior degradation of the ferulic acid side chain. phenol-explorer.euphytohub.eu

Both compounds are considered metabolites of ferulic acid, but they represent different metabolic fates. mdpi.comcambridge.orgresearchgate.net The formation of feruloylglycine involves a direct conjugation step, while the formation of this compound requires an additional preliminary step of side-chain oxidation to produce vanillic acid. bibliotekanauki.plresearchgate.net

Research Findings on Relative Abundance: Human intervention studies, particularly those involving the consumption of coffee—a rich source of hydroxycinnamic acids—have provided valuable insights into the relative excretion of these metabolites. whiterose.ac.uk Following coffee intake, both feruloylglycine and this compound are identified as significant metabolites in human urine. nih.gov A 2015 study was the first to quantify this compound in urine after coffee consumption, finding its concentration to be in amounts similar to those of feruloylglycine. whiterose.ac.uk This finding is significant as it establishes this compound as a major metabolite, not merely a minor byproduct.

In the same study, other related glycine conjugates, such as dihydroferuloylglycine, were detected but only in trace amounts, suggesting that the pathways leading to feruloylglycine and this compound are predominant for glycine conjugation of ferulic acid metabolites. whiterose.ac.uk The presence and relative abundance of these specific glycine conjugates can serve as important biomarkers for understanding the complex absorption and metabolism of dietary polyphenols. whiterose.ac.uknih.gov

Table 2: Comparative Profile of this compound and Feruloylglycine This table is interactive. You can sort and filter the data.

Feature This compound Feruloylglycine
Precursor Acid Vanillic Acid Ferulic Acid
Systematic Name 4'-hydroxy-3'-methoxyhippuric acid 3'-Methoxy-4'-hydroxycinnamoyl-glycine
Chemical Formula C10H11NO4 C12H13NO5
Molecular Weight 225.2 g/mol 251.24 g/mol
Metabolic Pathway β-oxidation of ferulic acid followed by glycine conjugation of the resulting vanillic acid. bibliotekanauki.pl Direct glycine conjugation of ferulic acid. researchgate.net

| Relative Abundance | Quantified in urine in amounts similar to feruloylglycine after coffee consumption. whiterose.ac.uk | A major urinary metabolite of ferulic acid. nih.govphenol-explorer.eu |

Occurrence and Research Applications in Biological Matrices

Detection and Quantification in Biological Samples for Research

The ability to detect and quantify vanilloylglycine in biological matrices is fundamental to its use in research. Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), have enabled its identification in complex samples like urine and plasma. nih.govnih.gov These methods allow for both the targeted quantification of this compound and its inclusion in broader, untargeted metabolomics studies that survey a wide range of metabolites. metabolon.comnih.gov

Urine is a primary biofluid for detecting this compound, as it is a key route of excretion for many dietary metabolites. whiterose.ac.uk Metabolomics studies have consistently identified this compound in urine samples following the intake of polyphenol-rich foods. For instance, it has been quantified in urine for the first time after coffee consumption in amounts similar to another metabolite, feruloylglycine. whiterose.ac.uk Its presence has also been confirmed in urine after the consumption of cocoa products. phenol-explorer.eufoodmetabolome.org The analysis of urinary metabolites like this compound provides a non-invasive way to explore the biotransformation of dietary compounds by the host and its gut microbiota. mdpi.comcambridge.org

Table 1: Detection of this compound in Urine in Research Studies This table is interactive. You can sort and filter the data.

Dietary Source Subject Group Analytical Method Key Finding Reference(s)
Coffee 6 healthy participants LC-MS First quantification in urine post-coffee consumption. whiterose.ac.uk
Cocoa Powder 10 healthy participants LC-MS-based metabolomics Detected but not quantified as part of urinary metabolome changes. phenol-explorer.eu
Ferulic Acid 5 subjects Not specified Detected in urine as a metabolite of ferulic acid. phenol-explorer.eu
Wine Not specified UPLC-MS/MS Identified as a metabolite present in urine after wine intake. nih.gov

In addition to urine, this compound has been detected in plasma. phenol-explorer.euwhiterose.ac.uk It is recognized as a metabolite of ferulic acid, a compound widespread in plants, and appears in plasma following the consumption of ferulic acid-rich foods. cambridge.orgphypha.irambs-journal.co.uk While often present, its concentration in plasma can be lower compared to other metabolites. Studies comparing serum and plasma have noted that concentrations of many metabolites can differ between these two biofluids, with serum often showing higher concentrations. unibo.it The detection of this compound in plasma is crucial for understanding the absorption, distribution, and metabolic fate (ADME) of dietary hydroxycinnamic acids. nih.gov

Table 2: Detection of this compound in Plasma and Other Biofluids This table is interactive. You can sort and filter the data.

Biofluid Study Context Analytical Method Key Finding Reference(s)
Plasma Ferulic acid metabolism Not specified Identified as an in-vivo metabolite of ferulic acid. phypha.irbibliotekanauki.pl
Plasma Coffee consumption habits Not specified Presence associated with higher levels of glutathione. whiterose.ac.uk
Plasma Host-gut microbiota co-metabolism Not specified A known co-metabolite of dietary polyphenols. nih.gov

While this compound is a well-established metabolite of plant-derived compounds in humans and animals, its direct occurrence within plant extracts is not extensively documented in the provided research. Instead, the literature emphasizes that plants are rich sources of its precursors, such as ferulic acid. cambridge.orgambs-journal.co.ukbibliotekanauki.pl Ferulic acid is a phenolic acid abundant in the cell walls of plants like cereals. ambs-journal.co.uk The metabolic significance, therefore, lies not with this compound itself within the plant, but with the biosynthesis of its precursors. These precursors are part of the phenylpropanoid pathway, which is crucial for plant development, structure (lignin formation), and defense mechanisms. bibliotekanauki.pl The metabolism of these plant compounds into this compound occurs after ingestion by an organism. cambridge.orgphypha.ir

Presence in Plasma and Other Biofluids in Research Cohorts

This compound as a Biomarker in Academic Research

A biomarker is a measurable indicator of a biological state or condition. mdpi.com In nutritional research, this compound has emerged as a promising biomarker for assessing dietary intake and understanding metabolic processes.

This compound serves as a valuable biomarker for the intake of specific polyphenol-rich foods. nih.govmdpi.com Its detection in urine or plasma provides objective evidence of the consumption and subsequent metabolism of foods like coffee and cocoa. whiterose.ac.ukfoodmetabolome.orgcambridge.org For example, studies have successfully used this compound as a biomarker to confirm the intake of cocoa powder. phenol-explorer.eu Because the levels of such biomarkers in biofluids can be correlated with intake, they offer a more accurate measure of dietary exposure than self-reported methods like food frequency questionnaires, which are subject to bias. foodmetabolome.orgcambridge.org this compound is considered a product of host-gut microbiota co-metabolism, meaning its presence reflects not only intake but also the processing of dietary precursors by microbes in the colon. mdpi.comnih.gov

Table 3: this compound as a Biomarker for Dietary Intake This table is interactive. You can sort and filter the data.

Dietary Source Indicated Biofluid Study Type Key Finding Reference(s)
Coffee Urine, Plasma Human intervention / observational A urinary metabolite of coffee chlorogenic acids; plasma levels linked to polyphenol intake. whiterose.ac.ukwhiterose.ac.uknih.gov
Cocoa Urine Human intervention A urinary biomarker appearing after consumption of cocoa powder. foodmetabolome.orgcambridge.org
Ferulic Acid / Polyphenols Urine, Plasma Metabolism studies A metabolite used to assess bioavailability of dietary ferulic acid. phenol-explorer.eunih.gov

Beyond simply indicating dietary intake, this compound can offer insights into the body's internal metabolic environment. As a glycine-conjugated metabolite, its formation is part of the body's Phase II detoxification and clearance pathways. Tracking its levels as part of a broader metabolomic profile can help researchers understand how an organism responds to a specific dietary stimulus. frontiersin.org One research study observed that a higher presence of this compound and feruloylglycine in plasma was associated with higher levels of glutathione, a key endogenous antioxidant. whiterose.ac.uk This suggests a potential link between the metabolism of dietary polyphenols and the body's own antioxidant systems. In research models of disease, alterations in glycine-conjugated metabolites can reflect underlying metabolic dysregulation, highlighting the utility of compounds like this compound in studying these shifts. medrxiv.orgnih.gov

Correlation with Specific Dietary Patterns in Observational Studies

This compound has been identified as a biomarker associated with the consumption of certain foods and adherence to specific dietary patterns. Its presence and concentration in biological fluids, such as urine, can provide objective insights into an individual's dietary habits, complementing self-reported data in nutritional research. nih.gov

Observational studies have consistently linked the detection of this compound to the intake of polyphenol-rich foods and beverages. Notably, it is recognized as a metabolite of compounds found in coffee, tea, and certain fruits and vegetables. For instance, this compound is a known metabolite of ferulic acid, a phenolic compound abundant in foods like cereals, fruits, and vegetables. nih.govcambridge.orgphypha.ir Its formation involves the conjugation of vanillic acid, a breakdown product of ferulic acid, with the amino acid glycine (B1666218). nih.gov

Research has specifically quantified this compound in urine following coffee consumption, suggesting its utility as a potential biomarker for coffee intake. whiterose.ac.uk In one human study, this compound was quantified in urine after coffee consumption in amounts similar to another related metabolite, feruloylglycine. whiterose.ac.uk The gut microbiota plays a crucial role in the metabolism of dietary polyphenols, breaking down complex molecules into smaller, absorbable compounds like vanillic acid, which can then be converted to this compound. nih.govnih.gov

Furthermore, the presence of this compound has been associated with adherence to a Mediterranean dietary pattern, which is characterized by a high intake of plant-based foods, olive oil, and fish. This diet is rich in polyphenols, and the detection of their metabolites, including this compound, can serve as an indicator of adherence to this healthy eating pattern. nih.govunica.itdoi.org

The following table summarizes the findings from observational studies regarding the correlation of this compound with dietary sources.

Dietary Source/PatternKey FindingsReferences
Coffee Quantified in urine after consumption; considered a potential biomarker of intake. whiterose.ac.ukplos.org
Tea Identified as a metabolite of catechins found in green tea.
Ferulic Acid-Rich Foods (e.g., cereals, fruits, vegetables) A known metabolite of ferulic acid. nih.govcambridge.orgphypha.ir
Mediterranean Diet Associated with adherence to this dietary pattern, likely due to high polyphenol content. nih.govunica.itdoi.org
Red Wine/Grapes Detected after consumption of grape extract, derived from hydroxycinnamates and flavan-3-ols. nih.gov
Wheat Aleurone Urinary levels increased in mice fed diets supplemented with processed aleurone containing ferulic acid. researchgate.net

Mechanistic Studies Involving this compound

Investigation of its Biological Roles in Cellular and Animal Models

While direct investigations into the biological roles of this compound in cellular and animal models are emerging, research on its precursor, vanillic acid, and related compounds provides significant insights into its potential functions. This compound is associated with plant immunity, and studies on similar N-acylglycines, such as N-feruloylglycine, have explored their antioxidant and anti-inflammatory properties.

In a study on seaweed extract-treated plants, both this compound and N-feruloylglycine showed reduced accumulation, suggesting they are involved in shared regulatory pathways related to plant biostimulant responses. This points to a role for this compound in plant defense and stress response mechanisms.

In the context of animal models, studies have focused on the biological activities of vanillic acid. For example, vanillic acid has been shown to reduce pain-related behavior in a rat model of knee osteoarthritis by inhibiting synovitis through the suppression of the NLRP3 inflammasome. nih.gov Given that this compound is a direct metabolite of vanillic acid, it is plausible that it may exert similar anti-inflammatory effects. Research on ferulic acid, another precursor, has demonstrated protective effects against nicotine-induced oxidative damage in animal models, where it was shown to boost endogenous antioxidant defenses. nih.gov

The table below details research findings on the biological roles of this compound and its closely related precursors.

CompoundModel SystemObserved Biological Role/EffectReferences
This compound Plants (general)Associated with plant immunity.
Vanillic Acid Rat Model (Knee Osteoarthritis)Reduced pain-related behavior and synovitis by inhibiting the NLRP3 inflammasome. nih.gov
Vanillic Acid Macrophage Cell LinesDemonstrated anti-inflammatory potential by inhibiting macrophage activity. nih.gov
Ferulic Acid Rat ModelProtected against nicotine-induced oxidative damage by enhancing antioxidant defense. nih.gov
N-Feruloylglycine General ResearchInvestigated for antioxidant and anti-inflammatory properties.

Exploration of its Influence on Specific Metabolic Pathways in Research Settings

Research into the specific metabolic pathways influenced by this compound is often linked to the broader metabolism of dietary polyphenols, particularly ferulic acid. nih.govphypha.ir As a metabolite, this compound is an integral part of the metabolic cascade that follows the ingestion of foods rich in hydroxycinnamic acids. nih.govcambridge.org

The metabolism of ferulic acid in vivo leads to the formation of various metabolites, including this compound. nih.govcambridge.orgphypha.ir This metabolic process primarily involves conjugation reactions, such as glucuronidation and sulfation, which occur mainly in the liver and to a lesser extent in the intestinal mucosa. nih.gov The formation of this compound itself is a conjugation reaction with glycine.

The biological activities of ferulic acid and its metabolites are thought to be mediated through their influence on key signaling pathways related to oxidative stress and inflammation. For instance, N-feruloylglycine, a structurally similar compound, is believed to exert its effects by activating antioxidant response elements (ARE) and modulating signaling pathways involved in inflammation. Chronic hyperglycemia, a condition associated with increased oxidative stress, affects numerous cellular pathways, including the generation of advanced glycation end products and pro-inflammatory responses. cnr.it Phenolic compounds like ferulic acid and its metabolites may help to counteract these effects.

The following table summarizes the metabolic pathways associated with this compound and its precursors.

Compound/PrecursorAssociated Metabolic PathwayResearch Context/FindingsReferences
This compound Polyphenol MetabolismA urinary metabolite resulting from the consumption of ferulic acid-rich foods and beverages like coffee. nih.govcambridge.orgwhiterose.ac.ukresearchgate.net
Ferulic Acid Antioxidant Response PathwaysIts metabolites are suggested to activate antioxidant response elements (ARE) to combat oxidative stress.
Ferulic Acid Glucose and Lipid MetabolismIn animal models, ferulic acid has been shown to favorably modulate glucose and lipid metabolism. phypha.ir
Vanillic Acid Inflammatory Signaling (NLRP3 Inflammasome)Inhibits the NLRP3 inflammasome pathway in a rat model of osteoarthritis, reducing inflammation. nih.gov
General Polyphenols Gut Microbiota MetabolismThe gut microbiota is essential for the transformation of dietary polyphenols into bioactive metabolites like this compound. nih.govnih.govrsc.orgfrontiersin.org

Advanced Analytical Methodologies for Vanilloylglycine Research

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental laboratory technique for the separation of mixtures. advancechemjournal.com It involves passing a mixture dissolved in a "mobile phase" through a "stationary phase," which separates the analyte from other molecules in the mixture based on differential partitioning between the two phases. advancechemjournal.com For vanilloylglycine analysis, high-performance and ultra-performance liquid chromatography are the predominant methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It is a cornerstone of analytical chemistry, with wide applications in pharmaceuticals, manufacturing, and medical research. advancechemjournal.comwikipedia.org HPLC systems use a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. advancechemjournal.comwikipedia.org Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. advancechemjournal.com

The primary applications of HPLC include:

Pharmaceutical and Quality Control: HPLC is a reliable method for assessing the purity of pharmaceutical products. chromatographytoday.com

Medical Diagnosis: The technique is used to analyze biological samples, such as measuring nutrient metabolites in blood. chromatographytoday.com

Forensic Science: HPLC, often coupled with mass spectrometry, is used to detect drug metabolites in urine samples. chromatographytoday.com

Food Industry: It can be used to identify and quantify various compounds like preservatives and pesticides in food products. chromatographytoday.com

In the context of this compound research, HPLC provides the necessary resolution and quantification capabilities for its analysis in biological fluids. A specific high-performance liquid chromatography method has been developed for the determination of this compound in the plasma and urine of rats, demonstrating its utility in pharmacokinetic studies. researchgate.net The most common form used in this type of research is reversed-phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar, aqueous mobile phase. wikipedia.org

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering superior resolution, sensitivity, and faster analysis times. jopir.in This enhancement is achieved by using columns packed with smaller sub-2-micron particles, which results in improved separation efficiency. jopir.in UPLC is frequently integrated with mass spectrometry, a combination that has transformed pharmaceutical research and metabolomics. jopir.in

UPLC methodologies are particularly valuable in:

Metabolomics: UPLC systems can resolve a large number of metabolites in a short time, making them ideal for comprehensive metabolic studies. researchgate.net

Drug Metabolism Studies: The technique allows for rapid metabolite profiling and quantification in biological matrices. jopir.in

Biomarker Discovery: Its high sensitivity and resolution aid in the identification of potential disease biomarkers. jopir.in

Research involving this compound has utilized UPLC for metabolic profiling. In one study, an Acquity UPLC BEH Amide column was used to analyze metabolites, successfully identifying this compound among other compounds. scispace.com Another UPLC-MS method was developed for the parallel measurement of both known and unexpected extracellular metabolites, showcasing the platform's suitability for monitoring metabolic pathways. nih.gov

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is highly sensitive and specific, making it an indispensable tool in metabolomics for identifying and quantifying molecules in complex mixtures. thermofisher.commdpi.com When coupled with a separation technique like HPLC or UPLC, it provides robust and comprehensive analytical data.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry, or MS/MS, is a technique where two or more mass analyzers are used together to analyze a sample. thermofisher.com This approach is critical for both the structural elucidation and quantification of small molecules. mdpi.comrfi.ac.uk The process involves selecting a precursor ion of a specific m/z from the initial mass spectrum (MS1), fragmenting it, and then analyzing the resulting fragment ions in a second stage of mass spectrometry (MS2). thermofisher.com The fragmentation is typically achieved through methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). thermofisher.com

The resulting fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" that can be used for its identification. rfi.ac.uk This capability is a cornerstone of metabolomics, where many detected compounds are not yet characterized. mdpi.comrfi.ac.uk Furthermore, by using specific precursor-to-fragment ion transitions, MS/MS allows for highly selective and sensitive quantification of target compounds in complex matrices, a method known as selective reaction monitoring (SRM). thermofisher.com The use of varying collision energies can generate a greater number of smaller fragment ions, providing extensive information to construct detailed fragmentation pathways for complete structural elucidation. frontiersin.org

Untargeted and Targeted Metabolomics Profiling

Metabolomics research involving this compound generally employs two main strategies: untargeted and targeted profiling. metabolon.com

Untargeted metabolomics aims to perform a global and comprehensive analysis of all measurable metabolites in a sample, including those that are unknown. metabolon.com This discovery-driven approach is ideal for hypothesis generation, allowing researchers to identify unexpected changes in metabolic pathways and discover potential biomarkers. metabolon.comanimbiosci.org this compound has been identified in dried blood spots and other biological samples through untargeted metabolic profiling studies. uu.nlresearchgate.net This approach typically uses high-resolution mass spectrometry (HRMS) to screen for as many metabolites as possible. animbiosci.org

Targeted metabolomics focuses on the measurement of a defined group of biochemically characterized and annotated analytes. metabolon.com This method is used for hypothesis testing and provides precise and accurate quantification of specific metabolites. It is less about discovery and more about validating the roles of known compounds within a biological system. metabolon.com

Studies may also employ a combined approach, using an initial untargeted analysis to identify significant metabolites, followed by a targeted analysis to validate and accurately quantify these findings. nih.gov

Table 1: Comparison of Untargeted and Targeted Metabolomics

Feature Untargeted Metabolomics Targeted Metabolomics
Goal Discovery-oriented, hypothesis generation Hypothesis-driven, measurement of specific analytes
Scope Comprehensive, global profile of all detectable metabolites Measures a predefined set of metabolites
Analyte Focus Includes known and unknown compounds Focuses on known, biochemically annotated compounds
Quantification Typically relative quantification (fold changes) Absolute or precise relative quantification
Primary Use Biomarker discovery, pathway analysis Biomarker validation, clinical chemistry

| Data Complexity | High, requires advanced statistical analysis | Lower, focused on predefined analytes |

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a sophisticated technique that visualizes the spatial distribution of molecules, including metabolites, lipids, and proteins, directly in thin sections of tissue. metabolomicscentre.canih.gov It uniquely combines the chemical specificity of a mass spectrometer with the spatial information of microscopy, providing a map of where specific compounds are located within a sample. metabolomicscentre.cametwarebio.com This is achieved by collecting a full mass spectrum at each discrete point (pixel) across the sample surface, which is then used to generate an ion-density map for any selected m/z value. nih.govgalaxyproject.org

Unlike traditional analytical methods that require homogenization of the sample, thereby losing all spatial context, MSI preserves the tissue architecture. metabolomicscentre.ca This allows researchers to correlate the presence of specific metabolites, such as this compound, with distinct histological features. The most common ionization methods used in MSI are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI). galaxyproject.org

While direct MSI studies on this compound are not prominently documented, the technique is widely applied in spatial metabolomics to understand the chemical distribution of compounds involved in various biological processes, such as plant defense mechanisms or disease pathology. metwarebio.commdpi.com The ability to see where a metabolite is localized can provide critical insights into its function and metabolism at the tissue level. metabolomicscentre.cametwarebio.com

Table 2: Summary of Advanced Analytical Methodologies

Technique Principle Key Application for this compound Research
HPLC Separation based on differential partitioning between a mobile and stationary phase under high pressure. advancechemjournal.comwikipedia.org Separation and quantification in biological fluids like plasma and urine. researchgate.net
UPLC Enhanced separation using columns with sub-2-micron particles for higher resolution and speed. jopir.in High-throughput metabolic profiling and biomarker discovery. jopir.inscispace.com
MS/MS Ion selection, fragmentation, and analysis of fragments to determine structure and quantity. thermofisher.com Structural confirmation and highly sensitive quantification. mdpi.comrfi.ac.uk
Metabolomics Comprehensive (untargeted) or specific (targeted) analysis of metabolites in a biological sample. metabolon.com Discovery and validation of this compound as a biomarker. uu.nlresearchgate.netnih.gov

| MSI | Acquires mass spectra across a sample surface to create a spatial map of molecular distribution. nih.govgalaxyproject.org | Potential to visualize the localization of this compound within tissues. metabolomicscentre.cametwarebio.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique in metabolomics for the identification and quantification of small molecules like this compound in complex biological samples. pharmascigroup.us Its application is particularly valuable due to its non-destructive nature, high reproducibility, and the ability to provide quantitative measurements where signal intensities are directly proportional to metabolite concentrations. mdpi.com While often considered less sensitive than mass spectrometry (MS) techniques, NMR requires minimal sample preparation, which reduces analytical variability and preserves the sample for further analysis. mdpi.comnih.gov

In the context of this compound research, ¹H NMR is the most commonly employed technique. nih.gov It allows for the simultaneous detection of all proton-containing molecules in a sample, providing a comprehensive metabolic snapshot. nih.gov The chemical environment of each proton in the this compound molecule influences its resonance frequency, resulting in a unique spectral fingerprint that aids in its identification and quantification. The molecular structure of this compound can be elucidated from the ¹H-NMR spectrum by analyzing its key components: signals, chemical shifts, integration, and splitting patterns. pharmascigroup.us For more complex structural confirmation, ¹³C NMR can be used, which offers a larger chemical shift range and less signal overlap, although it is inherently less sensitive due to the low natural abundance of the ¹³C isotope. frontiersin.org

Studies have successfully utilized ¹H NMR spectroscopy to identify this compound in human urine as a metabolite associated with the consumption of various foods and beverages, such as wine and cranberry juice. mdpi.comacs.orgnih.gov In these untargeted metabolomics studies, NMR provides an unbiased view of the metabolome, allowing for the discovery of biomarkers. nih.gov For instance, the analysis of urine samples via ¹H NMR has identified this compound as one of several key metabolites that change in response to dietary intake. nih.govnih.gov

Despite its lower sensitivity compared to MS, advancements such as the use of high-field magnets, cryoprobes, and specific pulse sequences (e.g., NOESY-1D with presaturation) have enhanced the capabilities of NMR for detecting lower abundance metabolites. nih.govfrontiersin.org The combination of NMR with other analytical platforms, such as hyphenated HPLC-SPE-NMR systems, further improves the ability to isolate and identify specific compounds like this compound from a complex mixture. ebi.ac.uk

Table 1: Application of NMR Spectroscopy in this compound Metabolomic Research

Sample Preparation and Data Processing Strategies for this compound Analysis

Extraction and Enrichment Protocols for Complex Biological Matrices

The accurate analysis of this compound from complex biological matrices such as plasma, urine, or tissue necessitates effective sample preparation to remove interfering substances and enrich the target analyte. mdpi.comnih.gov The choice of extraction method is critical as it can significantly impact the reproducibility and coverage of the metabolomic analysis. nih.govnih.gov Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comresearchgate.net

Liquid-Liquid Extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. economysolutions.inecolink.com For the extraction of moderately polar compounds like this compound from aqueous biological fluids (e.g., urine, plasma), LLE with solvents such as ethyl acetate (B1210297) has been employed. researchgate.netmdpi.com The process involves mixing the sample with the extraction solvent, allowing the this compound to partition into the organic phase, which is then separated for analysis. economysolutions.in While effective, traditional LLE can be time-consuming and use large volumes of organic solvents. orochem.com Modern variations include supported liquid-liquid extraction (SLE), where the aqueous sample is immobilized on an inert solid support, and the organic solvent is passed through it, offering a more automated and efficient process. orochem.com

Solid-Phase Extraction (SPE) is a widely used and highly effective method for sample clean-up and concentration prior to analysis. nih.govmdpi.com This technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com this compound and other analytes are retained on the sorbent while matrix components are washed away. The retained analytes are then eluted with a small volume of a strong solvent. nih.gov For a compound with the chemical properties of this compound, reversed-phase SPE cartridges (e.g., C18-bonded silica) are commonly used. nih.gov This approach has been shown to significantly improve the repeatability of metabolomic analyses of plasma compared to simple solvent precipitation. nih.gov The selection of appropriate washing and elution solvents is crucial for achieving high recovery and purity.

Table 2: Comparison of Extraction Protocols for this compound

Chemometric and Bioinformatic Tools for Data Interpretation and Statistical Analysis

Following data acquisition from analytical platforms like NMR or MS, the resulting large and complex datasets require sophisticated computational and statistical methods for interpretation. plos.orgthermofisher.com The bioinformatic analysis of metabolomic data, including that of this compound, generally involves data preprocessing followed by univariate and multivariate statistical analysis to identify significant metabolic changes. thermofisher.commdpi.com

Data Preprocessing is a critical first step to remove unwanted variations and prepare the data for statistical analysis. acs.org This typically includes:

Data Filtering and Imputation: Raw data often contains missing values, which can interfere with statistical analysis. mdpi.com A common approach is to filter out variables with a high percentage of missing values and then use imputation methods (e.g., k-nearest neighbor, random forest) to estimate the remaining missing data points. acs.orgmdpi.com

Normalization and Scaling: Normalization methods, such as probabilistic quotient normalization (PQN) or normalization to a constant sum, are applied to correct for sample-to-sample variations in concentration (e.g., differences in urine dilution). acs.org Scaling methods, like auto-scaling or Pareto scaling, are then used to adjust the variance of different metabolites, ensuring that all variables contribute appropriately to multivariate models. plos.org

Chemometric and Statistical Analysis tools are then employed to extract biologically meaningful information:

Univariate Analysis: Methods like the t-test and Analysis of Variance (ANOVA) are used to assess differences in the concentration of individual metabolites, such as this compound, between different experimental groups. nih.gov

Multivariate Analysis (MVA): These methods are essential for analyzing the relationships between multiple metabolites simultaneously and identifying patterns that differentiate sample groups. nih.govunl.edu

Principal Component Analysis (PCA): An unsupervised method that reduces the dimensionality of the data and helps visualize clustering, trends, or outliers within the dataset without prior knowledge of the class labels. mdpi.comnih.govscispace.com

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that uses class information to maximize the separation between groups. acs.orgunl.edu It is effective for identifying the variables (metabolites) that are most responsible for the observed group separation. acs.org Orthogonal PLS-DA (OPLS-DA) is an extension that further improves the interpretation by separating variation correlated to the class from uncorrelated variation. scispace.commdpi.com

Hierarchical Clustering Analysis (HCA): This method groups samples or metabolites based on their similarity, often visualized as a heat map, to reveal patterns in the data. acs.org

Specialized bioinformatics platforms like MetaboAnalyst provide a comprehensive suite of tools for these analyses, integrating statistical methods with pathway and enrichment analysis to facilitate the biological interpretation of metabolomics data. metaboanalyst.canih.gov These tools enable researchers to move from raw analytical data to identifying significant metabolites like this compound and understanding their role in metabolic pathways. metaboanalyst.ca

Future Research Directions and Unexplored Avenues

Elucidation of Regulatory Mechanisms Governing Vanilloylglycine Production

In plants, the biosynthesis of secondary metabolites, including phenolic acids, is under tight transcriptional control. frontiersin.org Key transcription factor families such as MYB, bHLH, and WRKY are known to regulate the expression of genes involved in these pathways in response to developmental cues and environmental stresses. frontiersin.orgbiorxiv.org For instance, SnRK1 protein kinase has been shown to repress the activity of the MBW complex (MYB/bHLH/TTG1), which controls flavonoid biosynthesis, a related pathway. biorxiv.org Future research should aim to identify the specific transcription factors and signaling pathways that modulate the genes responsible for vanillic acid synthesis, thereby controlling the substrate pool for this compound formation.

The conjugation of vanillic acid with glycine (B1666218) is likely an enzymatic process. While the specific enzyme responsible for this reaction in many organisms remains to be identified, analogous reactions, such as the synthesis of N-feruloylglycine, can be catalyzed by enzymes like N-feruloylglycine deacylase in reverse. Identifying and characterizing the enzyme that synthesizes this compound is a critical step. Research should focus on enzyme assays, purification, and the identification of the corresponding gene. Once identified, studies on the regulation of this gene's expression and the enzyme's activity through post-translational modifications or feedback inhibition will provide a comprehensive understanding of this compound production.

A proposed metabolic pathway for this compound formation is presented below: Ferulic Acid → Vanillin (B372448) → Vanillic Acid + Glycine → this compound

Further research is needed to fully elucidate the enzymes and regulatory factors at each step of this proposed pathway.

Advanced Omics Integration for Comprehensive Metabolic Understanding

To unravel the complex roles of this compound in biological systems, a holistic approach that integrates multiple layers of biological information is necessary. Advanced "omics" technologies provide a powerful toolkit for this purpose. azolifesciences.comlabmanager.com

The gut microbiome plays a crucial role in metabolizing dietary compounds, and the resulting metabolites can have profound effects on host physiology. mdpi.com this compound has been detected as a metabolite of dietary phenolic compounds, suggesting a role for gut bacteria in its formation. researchgate.net Integrating metabolomics, the large-scale study of small molecules, with metagenomics, the study of genetic material recovered directly from environmental samples, can provide unprecedented insights into the interplay between the gut microbiota and host metabolism. mdpi.comelifesciences.org

This integrated approach can help to:

Identify specific gut microbial species or consortia responsible for the production of this compound from dietary precursors.

Correlate the abundance of these microbes with the levels of this compound and other related metabolites in the host.

Understand how diet, lifestyle, and disease states alter the gut microbial community and, consequently, this compound metabolism. mdpi.com

For example, a study integrating metagenomics and metabolomics in mice revealed significant correlations between gut microbial composition and the levels of various metabolites, highlighting the systemic impact of the microbiota on host metabolism. frontiersin.org Future studies focusing on this compound could employ similar methodologies to establish causal links between specific gut bacteria and its production, and to explore its functional consequences for the host.

To gain a comprehensive understanding of the biological roles of this compound, it is essential to move beyond single-omic analyses and embrace multi-omics integration. azolifesciences.comthermofisher.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a more complete picture of cellular processes. labmanager.commdpi.com

By integrating these different data types, researchers can:

Identify genes and proteins whose expression levels are correlated with this compound concentrations.

Uncover the signaling pathways and metabolic networks that are modulated by this compound.

Develop predictive models of how perturbations in the system, such as disease or dietary changes, affect this compound levels and its downstream effects. nih.gov

For instance, an integrative analysis of the transcriptome and metabolome during jujube fruit development identified key gene networks related to carbohydrate and fatty acid metabolism that influence the fruit's flavor profile. mdpi.com A similar approach could be applied to study the effects of this compound in various biological contexts, from plant stress responses to human health.

Table 1: Potential Multi-Omics Integration Strategies for this compound Research

Omics CombinationResearch QuestionPotential Insights
Metabolomics + MetagenomicsWhich gut microbes produce this compound and under what conditions?Identification of key bacterial species and dietary precursors involved in this compound synthesis in the gut.
Transcriptomics + MetabolomicsHow does this compound influence gene expression in target tissues?Elucidation of the molecular pathways and biological processes regulated by this compound.
Proteomics + MetabolomicsWhich proteins interact with or are modified in the presence of this compound?Discovery of direct protein targets and post-translational modifications influenced by this compound.
Genomics + Metabolomics (GWAS)Are there genetic variations that influence this compound levels?Identification of genetic loci associated with the production or degradation of this compound.

Integrating Metabolomics with Metagenomics for Gut Microbiota Studies

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate and sensitive detection of this compound is fundamental to understanding its biological roles. While current analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are powerful, there is always a need for improvement in sensitivity, specificity, and throughput. researchgate.netijpsjournal.com

Future research in this area should focus on:

Developing highly sensitive methods: This is particularly important for detecting this compound in complex biological matrices where it may be present at low concentrations. Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can offer improved resolution and sensitivity. ccamp.res.in

Enhancing specificity: The development of methods that can distinguish this compound from its isomers and other structurally related compounds is crucial. Advanced hyphenated techniques, such as LC-NMR and LC-MS-SPE-NMR, can provide detailed structural information for unambiguous identification. nih.gov

High-throughput analysis: To analyze large numbers of samples in metabolomic studies, automated and rapid analytical methods are required. Miniaturization and automation of sample preparation and analysis can help to achieve this goal. universiteitleiden.nl

Chiral analysis: If this compound or its precursors exist as enantiomers, developing chiral separation methods will be essential to study their distinct biological activities. Chiral derivatization coupled with LC-HR-MS/MS is a promising approach for untargeted chiral metabolomics. nih.gov

Table 2: Advanced Analytical Techniques for this compound Analysis

TechniquePrincipleAdvantages for this compound Analysis
UHPLC-MS/MSSeparation by ultra-high-performance liquid chromatography followed by detection with tandem mass spectrometry.High sensitivity, specificity, and resolution for quantification in complex mixtures.
LC-HR-MS/MSLiquid chromatography coupled to high-resolution tandem mass spectrometry.Accurate mass measurements for confident identification and structural elucidation of unknown metabolites.
LC-NMRLiquid chromatography coupled with nuclear magnetic resonance spectroscopy.Provides detailed structural information for unambiguous identification of isomers.
Chiral ChromatographySeparation of enantiomers using a chiral stationary phase.Allows for the separation and quantification of stereoisomers, which may have different biological activities.

Comparative Metabolomic Profiling Across Diverse Biological Systems

Comparative metabolomics is a powerful approach to understand how the metabolome, including the levels of this compound, varies across different species, tissues, developmental stages, and environmental conditions. ccamp.res.in Such studies can provide valuable insights into the conserved and divergent roles of this metabolite.

A study on Arabidopsis thaliana revealed that the accumulation of this compound decreased in the leaves following treatment with a seaweed extract, suggesting its involvement in the plant's response to external stimuli. frontiersin.orgresearchgate.net Future comparative metabolomic studies could explore:

Across different plant species: Comparing the metabolomes of various plant species under different stress conditions could reveal conserved roles of this compound in plant defense or adaptation.

In different tissues and organs: Analyzing the distribution of this compound in various tissues (e.g., roots, leaves, flowers) can provide clues about its site of synthesis and function.

Across different organisms: Comparing the presence and levels of this compound in plants, microbes, and animals could uncover its evolutionary trajectory and diverse biological functions.

In health and disease: Comparative metabolomic profiling of healthy individuals and patients with specific diseases could identify alterations in this compound levels, potentially linking it to disease pathogenesis or identifying it as a biomarker.

Table 3: Comparative Metabolomic Profiling of this compound

ComparisonBiological SystemPotential Findings
Stress vs. ControlArabidopsis thalianaChanges in this compound levels in response to biotic or abiotic stress, indicating a role in plant defense.
Different TissuesWheat (Triticum aestivum)Tissue-specific accumulation of this compound, suggesting localized synthesis or function.
Dietary InterventionHuman Gut MicrobiomeAlterations in fecal or urinary this compound levels in response to different diets, linking it to microbial metabolism of dietary phenolics.
Disease State vs. HealthyHuman Plasma/UrineIdentification of this compound as a potential biomarker for metabolic disorders or other diseases.

By pursuing these future research directions, the scientific community can significantly advance our understanding of this compound, from its basic biochemistry to its complex roles in health and disease.

Q & A

Q. How is vanilloylglycine identified and quantified in biological samples?

this compound is primarily detected using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . Key ions for identification include the deprotonated molecular ion ([M-H]⁻) at m/z 224.0558 and characteristic fragment ions such as m/z 180.0643 (loss of CO₂) and m/z 123.0433 (loss of C₃H₃NO₃) . Quantification requires calibration curves with synthetic standards and validation of extraction efficiency from matrices like urine or plasma .

Q. What sample preparation techniques are optimal for this compound analysis in human biofluids?

For urine or plasma, solid-phase extraction (SPE) using C18 cartridges followed by protein precipitation (e.g., acetonitrile) is recommended. Centrifugation at 10,000 × g for 10 minutes ensures removal of particulates. Freeze-thaw cycles should be minimized to preserve glycine conjugates .

Q. What are the primary metabolic pathways involving this compound formation?

this compound arises from glycine conjugation of vanillic acid , mediated by hepatic or microbial enzymes. In vitro models (e.g., liver microsomes) and isotopic labeling (e.g., ¹³C-glycine) can trace its biosynthesis. Co-factors like ATP and coenzyme A are critical for enzymatic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s origin (dietary vs. microbial metabolism)?

Discrepancies arise when this compound is detected in acute vs. sustained dietary interventions. To differentiate sources:

  • Acute studies : Administer deuterated vanillic acid and track labeled this compound in urine .
  • Microbial models : Use fecal incubations with vanillic acid and glycine under anaerobic conditions to assess microbial contribution .
  • Dietary controls : Verify vanillic acid content in test substances (e.g., polyphenol extracts) via LC-MS to rule out direct intake .

Q. What experimental designs address variability in this compound detection across populations?

Cohort studies should stratify participants by gut microbiota composition (via 16S rRNA sequencing) and dietary polyphenol intake (food frequency questionnaires). Statistical adjustments for confounders like age, BMI, and pharmacogenetics (e.g., glycine-N-acyltransferase polymorphisms) are essential .

Q. How can in vitro models replicate this compound’s pharmacokinetic profile observed in vivo?

Use primary hepatocytes or HepaRG cells incubated with vanillic acid and glycine. Monitor time-dependent conjugation via LC-MS and compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) to in vivo data. Adjust oxygen levels to mimic hepatic vs. enteric environments .

Methodological Challenges

Q. What analytical techniques improve sensitivity for low-abundance this compound in complex matrices?

  • Ion mobility spectrometry (IMS) : Separates isobaric interferences (e.g., feruloylglycine) .
  • High-resolution mass spectrometry (HRMS) : Resolves m/z 224.0558 with sub-ppm accuracy (Q-Exactive Orbitrap) .
  • Derivatization : Use dansyl chloride to enhance ionization efficiency for glycine conjugates .

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to NIH guidelines for preclinical research :

  • Document extraction protocols, LC-MS parameters, and validation metrics (LOQ, LOD) .
  • Share raw data and code for metabolite annotation in repositories like MetaboLights .
  • Include internal standards (e.g., d₅-vanilloylglycine) to correct for batch effects .

Data Interpretation & Implications

Q. What statistical approaches are suitable for analyzing this compound’s association with health outcomes?

  • Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) to link this compound levels with dietary interventions .
  • Pathway enrichment : Use tools like MetaboAnalyst to map this compound to glycine conjugation or phenolic acid metabolism pathways .

Q. Why does this compound exhibit inter-individual variability in excretion kinetics?

Variability stems from differences in gut microbiota diversity , hepatic enzyme activity , and dietary polyphenol bioavailability . Longitudinal studies with repeated sampling (e.g., 24-hour urine collections) can disentangle temporal vs. biological factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.